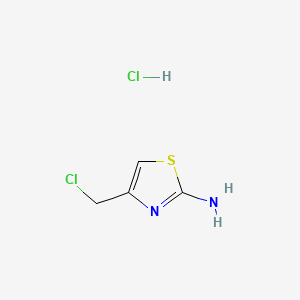

2-Amino-4-(chloromethyl)thiazole hydrochloride

描述

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2-amino-4-(chloromethyl)thiazole hydrochloride (C$$4$$H$$6$$Cl$$2$$N$$2$$S) is defined by its thiazole core, a five-membered heterocyclic ring containing nitrogen and sulfur atoms. Single-crystal X-ray diffraction studies of analogous thiazole derivatives reveal planar ring systems with bond lengths and angles consistent with aromaticity. For example, the thiazole ring in related compounds exhibits C–S bond lengths of 1.71–1.73 Å and C–N distances of 1.30–1.32 Å, indicative of delocalized π-electron systems.

The chloromethyl substituent at the 4-position introduces steric and electronic effects. Crystallographic data for similar structures show dihedral angles between the thiazole ring and substituents ranging from 85° to 90°, minimizing steric clashes. In the hydrochloride salt, the protonated amino group forms hydrogen bonds with chloride ions, creating a layered crystal packing structure. For instance, N–H···Cl interactions (2.89–3.12 Å) stabilize the lattice, as observed in structurally related thiazole hydrochlorides.

Table 1: Key crystallographic parameters for analogous thiazole hydrochlorides

| Parameter | Value | Source |

|---|---|---|

| Space group | C2/c | |

| Unit cell dimensions | a = 21.18 Å, b = 5.85 Å, c = 22.82 Å | |

| Dihedral angle (ring-substituent) | 88.86° | |

| Hydrogen bond length (N–H···Cl) | 3.02 Å |

属性

IUPAC Name |

4-(chloromethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAKJOWVEDTHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59608-97-8 | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59608-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0069339 | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60090-58-6, 59608-97-8 | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60090-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059608978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59608-97-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method Overview

One of the most established and widely reported methods involves the cyclocondensation reaction between 1,3-dichloropropan-2-one and thiourea in an alcoholic solvent, typically absolute ethanol. This method yields 2-amino-4-(chloromethyl)thiazole hydrochloride as a crystalline solid.

Reaction Conditions and Procedure

- Equimolar amounts of thiourea (100 mmol) and 1,3-dichloropropan-2-one (100 mmol) are dissolved in absolute ethanol (40 mL).

- The mixture is stirred at room temperature for 24 hours.

- The reaction mixture is then cooled to 5 °C and allowed to stand for an additional 12 hours to facilitate crystallization.

- The crystalline hydrochloride salt is filtered and recrystallized from ethanol.

Yield and Characterization

- Yield: Approximately 70%

- Melting point: 144-145 °C (consistent with literature values)

- Characterization techniques include IR spectroscopy, ^1H NMR, mass spectrometry, and elemental analysis confirming the structure and purity of the product.

Reaction Scheme Summary

| Reagents | Conditions | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Thiourea + 1,3-dichloropropan-2-one | Stir at RT 24 h, then 5 °C 12 h | This compound | 70 | 144-145 |

This method is straightforward, uses readily available reagents, and provides a good yield of the target compound.

Alternative Synthesis via Chloroacetylation and Cyclization

Method Overview

Another approach involves the chloroacetylation of 2-aminothiazole followed by cyclization with thiourea or related reagents. This method is useful for synthesizing substituted thiazole derivatives but can be adapted for this compound.

Reaction Conditions and Procedure

- 2-Aminothiazole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine in a solvent like 1,4-dioxane.

- The intermediate chloroacetamide is then cyclized with thiourea under reflux conditions in acetone with potassium carbonate as a base.

- This sequence yields the desired 2-amino-4-(chloromethyl)thiazole derivative.

Characterization

- IR spectroscopy confirms the presence of characteristic functional groups (e.g., C=O stretch at ~1690 cm^-1).

- ^13C NMR and mass spectrometry data support the structure.

- The method allows for further functionalization at the 4-position.

This method is more versatile for derivative synthesis but involves additional steps compared to the direct cyclocondensation.

Industrial and Patent-Reported Processes

Process Using Allyl Isothiocyanate Derivatives and Chlorinating Agents

- A patented industrial process describes the preparation of 2-chloro-5-(chloromethyl)thiazole by reacting an allyl isothiocyanate derivative with a chlorinating agent under mild conditions.

- The resulting chlorothiazole intermediate is then aminated using liquid ammonia or hexamethylenetetramine to yield 2-amino-4-(chloromethyl)thiazole or its hydrochloride salt.

- This process is noted for its simplicity, high yield, and suitability for large-scale production.

Key Features

- Avoids the need for large excesses of chlorinating agents.

- Produces high-purity products with straightforward aftertreatment.

- Reaction temperatures range from ambient to moderate heating, depending on the step.

This method is advantageous for industrial synthesis due to its efficiency and scalability.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation of 1,3-dichloropropan-2-one and thiourea | 1,3-Dichloropropan-2-one, Thiourea | Stirring in ethanol, RT 24 h + cooling | ~70 | Simple, good yield, well-established | Requires long reaction time |

| Chloroacetylation of 2-aminothiazole + cyclization | 2-Aminothiazole, Chloroacetyl chloride, Thiourea | Reflux in acetone, base catalysis | Moderate | Versatile for derivatives | Multi-step, more complex |

| Allyl isothiocyanate derivative + chlorination + amination (patent) | Allyl isothiocyanate derivative, Chlorinating agent, Ammonia | Mild conditions, industrial scale | High | High purity, scalable, efficient | Requires specific chlorinating agents |

Detailed Research Findings and Analytical Data

- Spectroscopic Data : IR spectra typically show characteristic bands for amino groups (~3300-3500 cm^-1), thiazole ring vibrations, and chloromethyl groups. ^1H NMR spectra confirm the presence of amino protons (exchangeable with D2O) and chloromethyl protons (singlets around 4.5-5.0 ppm).

- Elemental Analysis : Consistent with the molecular formula C4H6ClN2S·HCl, confirming the hydrochloride salt form.

- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight, with isotopic patterns confirming chlorine presence.

- Crystallinity and Purity : The hydrochloride salt crystallizes well, facilitating purification by recrystallization from ethanol or other solvents.

化学反应分析

Types of Reactions: 2-Amino-4-(chloromethyl)thiazole hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed:

Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various amine derivatives.

Oxidation and Reduction Reactions: Products include oxidized thiazole derivatives and reduced amine derivatives.

科学研究应用

Chemistry: In chemistry, 2-Amino-4-(chloromethyl)thiazole hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a ligand in binding studies to understand the behavior of biological macromolecules.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for antimicrobial, antifungal, and anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties.

作用机制

The mechanism of action of 2-Amino-4-(chloromethyl)thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions.

相似化合物的比较

Comparison with Structurally Similar Thiazole Derivatives

Structural Analogues with Varying Substituents

Table 1: Structural and Functional Comparison

Key Observations :

- Reactivity : The chloromethyl group in the target compound facilitates alkylation reactions, whereas coumarin or ester-containing derivatives (e.g., ) are tailored for specific electronic or steric effects.

- Biological Activity : Compounds with aromatic substituents (e.g., phenyl or coumarin) exhibit antibacterial properties, while bulky groups like tert-butyl enhance antifungal activity .

Table 3: Property Comparison

| Property | 2-Amino-4-(chloromethyl)thiazole HCl | 2-Amino-4-(coumarin-3-yl)thiazole | 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole |

|---|---|---|---|

| Solubility | Likely polar due to HCl salt | Moderate (depends on coumarin) | Low (bulky tert-butyl group) |

| Stability | Hydroscopic (HCl salt) | Stable under neutral conditions | Stable (crystal structure confirmed) |

| Bioactivity | Synthetic intermediate | Antibacterial | Antifungal |

Critical Analysis :

生物活性

2-Amino-4-(chloromethyl)thiazole hydrochloride is a thiazole derivative with notable biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, characterized by its molecular formula and a molecular weight of approximately 185.075 g/mol, serves as a valuable scaffold in medicinal chemistry due to its diverse reactivity and potential therapeutic applications.

The presence of both amino and chloromethyl functional groups in this compound contributes to its reactivity. Thiazole derivatives, including this compound, exhibit a range of biological activities by interacting with various biological macromolecules. The primary mechanisms of action include:

- Antimicrobial Activity : Exhibits significant effects against various bacterial strains.

- Antifungal Activity : Effective against fungi such as Candida albicans and Aspergillus niger.

- Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines, including glioblastoma and melanoma.

- Neuroprotective Properties : Potential for protecting neuronal cells from damage.

Antimicrobial and Antifungal Properties

Research has shown that thiazole derivatives possess substantial antimicrobial properties. For instance, derivatives of this compound have been tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 μg/mL | |

| Staphylococcus aureus | 16 μg/mL | |

| Candida albicans | 24 μg/mL | |

| Aspergillus niger | 26 μg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal species.

Anticancer Activity

In vitro studies have demonstrated that this compound shows significant cytotoxicity against several cancer cell lines. For example:

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound in drug development:

- Neuroprotective Effects : A study explored the neuroprotective capabilities of thiazole derivatives, demonstrating their ability to reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases.

- Combination Therapy : Research indicates that combining thiazole derivatives with other pharmacological agents enhances their efficacy against resistant strains of bacteria and cancer cells .

- Synthesis of Novel Derivatives : Ongoing research focuses on synthesizing new derivatives of this compound to improve its biological activity and reduce toxicity .

常见问题

Q. Basic

- ¹H/¹³C NMR : The amino proton appears as a broad singlet (~δ 5.5–6.5 ppm), while the chloromethyl group shows a triplet near δ 4.2–4.5 ppm due to coupling with adjacent protons. Aromatic thiazole protons resonate at δ 7.0–8.0 ppm .

- IR Spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and C-Cl bonds (650–750 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 179.0 (C₄H₆ClN₂S·HCl) .

Advanced

For complex mixtures, use 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly distinguishing chloromethyl protons from solvent artifacts. High-resolution mass spectrometry (HRMS) with TOF analyzers can confirm exact mass (<2 ppm error) .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

Q. Advanced

- Spill Management : Neutralize spills with sodium bicarbonate (1:10 w/v) before disposal.

- Waste Handling : Hydrolyze waste in basic conditions (pH >10) to deactivate reactive chlorides prior to incineration .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Q. Advanced

- DFT Calculations : Use Gaussian or ORCA software to model electrophilic substitution at the thiazole ring. For example, predict regioselectivity in Suzuki couplings by analyzing Fukui indices .

- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways to optimize solvolysis or nucleophilic displacement of the chloromethyl group .

What strategies are effective in scaling up the synthesis of this compound while maintaining purity?

Q. Advanced

- Continuous Flow Reactors : Improve heat dissipation and mixing efficiency for exothermic cyclization steps, reducing by-products like dimerized thiazoles .

- Crystallization Optimization : Use anti-solvent addition (e.g., ethanol/water mixtures) to enhance crystal uniformity and purity (>99% by DSC analysis) .

How do substituents on the thiazole ring influence the compound’s stability and reactivity?

Basic

The chloromethyl group increases electrophilicity, making the compound prone to nucleophilic substitution (e.g., with amines or thiols). Steric hindrance from bulky substituents at the 2-position (amino group) can slow hydrolysis but may reduce solubility .

Q. Advanced

- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy (λ = 270 nm for thiazole ring degradation products).

- Stabilization Techniques : Co-crystallize with cyclodextrins or use ionic liquids to shield reactive sites and prolong shelf life .

What are the limitations of current synthetic methods for this compound, and how can they be addressed?

Q. Advanced

- By-Product Formation : Dimerization during cyclization can reduce yields. Introduce radical inhibitors (e.g., BHT) or lower reaction temperatures .

- Chloromethyl Group Instability : Replace traditional HCl gas quench with milder chlorinating agents (e.g., SOCl₂ in DCM) to minimize over-chlorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。